Cy3-PEG3-Azide

Fluorescence microscopy Click chemistry labeling Bioorthogonal conjugation

Cy3-PEG3-Azide (also known as N-hydroxypropyl-N'-(azide-PEG3)-Cy3) is a specialized heterobifunctional reagent that integrates three functional modules into a single molecular architecture: a Cyanine 3 (Cy3) fluorophore with excitation/emission maxima at 555/570 nm, a triethylene glycol (PEG3) spacer, and a terminal azide group. The compound exhibits an extinction coefficient of 150,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.31, placing it among the brighter cyanine-based azide reagents available for bioorthogonal labeling.

Molecular Formula C38H53ClN6O4
Molecular Weight 693.3 g/mol
Cat. No. B12370464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG3-Azide
Molecular FormulaC38H53ClN6O4
Molecular Weight693.3 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]
InChIInChI=1S/C38H52N6O4.ClH/c1-37(2)30-14-8-10-16-32(30)43(5)34(37)18-13-19-35-38(3,4)31-15-9-11-17-33(31)44(35)23-12-6-7-20-36(45)40-21-24-46-26-28-48-29-27-47-25-22-41-42-39;/h8-11,13-19H,6-7,12,20-29H2,1-5H3;1H
InChIKeyZFHMXJKKTJIOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy3-PEG3-Azide: A Fluorescent Cyanine-3 Dye with PEG3 Spacer and Azide Click Handle for Bioconjugation


Cy3-PEG3-Azide (also known as N-hydroxypropyl-N'-(azide-PEG3)-Cy3) is a specialized heterobifunctional reagent that integrates three functional modules into a single molecular architecture: a Cyanine 3 (Cy3) fluorophore with excitation/emission maxima at 555/570 nm, a triethylene glycol (PEG3) spacer, and a terminal azide group . The compound exhibits an extinction coefficient of 150,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.31, placing it among the brighter cyanine-based azide reagents available for bioorthogonal labeling . Its dual click chemistry compatibility enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-modified substrates, providing versatile conjugation pathways without necessitating separate reagent inventories for different reaction chemistries [1].

Why Cy3-PEG3-Azide Cannot Be Arbitrarily Substituted with Other Cyanine-Azide or Alternative Dye Conjugates


The functional performance of Cy3-PEG3-Azide in bioconjugation workflows is governed by the interdependent interplay of three structural features—fluorophore identity, PEG linker length, and reactive group chemistry—that together determine solubility, aggregation propensity, reaction kinetics, and spatial accessibility of the azide moiety. Simple substitution with Cy3-Azide (lacking the PEG3 spacer) introduces aggregation risks due to the hydrophobic nature of the cyanine core, while alternative dyes such as TAMRA-PEG3-Azide exhibit substantially lower quantum yields and distinct spectral properties incompatible with standard Cy3 filter sets [1]. Conversely, switching to Sulfo-Cy3-Azide for improved aqueous solubility comes at the cost of approximately 50% lower quantum yield (0.15 vs. 0.31), requiring higher labeling concentrations to achieve comparable signal intensity . Even within the Cy3-PEGn-Azide series, variation in PEG chain length alters both aqueous solubility and the effective reach of the azide group, directly affecting conjugation efficiency with sterically hindered or deeply buried alkyne/DBCO sites on biomacromolecules. The quantitative evidence presented in Section 3 substantiates why each of these apparent alternatives introduces measurable performance trade-offs that can compromise experimental outcomes.

Cy3-PEG3-Azide Comparative Performance Data: Quantitative Differentiation from Closest Analogs


Fluorescence Quantum Yield Comparison: Cy3-PEG3-Azide vs. Sulfo-Cy3-Azide

Cy3-PEG3-Azide exhibits a fluorescence quantum yield of 0.31, which is approximately 2.1-fold higher than that of Sulfo-Cy3-Azide (quantum yield 0.15) . Both compounds share nearly identical excitation/emission maxima (~555/570 nm) and comparable extinction coefficients (150,000 vs. 162,000 M⁻¹cm⁻¹), making the quantum yield difference the primary determinant of relative fluorescence brightness under equivalent excitation conditions .

Fluorescence microscopy Click chemistry labeling Bioorthogonal conjugation

Aqueous Solubility Enhancement via PEG3 Spacer: Cy3-PEG3-Azide vs. PEG-Free Cy3-Azide

Cy3-PEG3-Azide incorporates a hydrophilic triethylene glycol (PEG3) spacer that confers aqueous solubility, whereas PEG-free Cy3-Azide is specified as soluble only in organic solvents (DMF, DMSO, DCM) . The PEG3 modification enables direct dissolution and conjugation in aqueous buffer systems without requiring organic co-solvents that can denature proteins or disrupt biomolecular structure .

Aqueous bioconjugation Protein labeling Hydrophilic spacer

Dual Click Chemistry Compatibility: Cy3-PEG3-Azide Reactivity with CuAAC and SPAAC Compared to Single-Mode Reagents

Cy3-PEG3-Azide is explicitly specified as reactive in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN substrates [1]. This dual compatibility contrasts with dedicated SPAAC reagents such as Cy3-DBCO, which are limited to reactions with azide-modified targets and cannot participate in CuAAC workflows . The kinetic parameters for these reaction classes are well-established: CuAAC proceeds with rate constants of approximately 10–100 M⁻¹s⁻¹ (with 20 μM Cu(I)), while SPAAC reactions exhibit rate constants of 1–60 M⁻¹s⁻¹ under catalyst-free conditions .

CuAAC SPAAC Click chemistry Bioconjugation

Alternative Dye Spectral Comparison: Cy3-PEG3-Azide vs. TAMRA-PEG3-Azide for Standard Fluorescence Instrumentation

Cy3-PEG3-Azide (Ex/Em: 555/570 nm) is a bright orange-red fluorophore with an extinction coefficient of 150,000 M⁻¹cm⁻¹, whereas TAMRA-PEG3-Azide is a structurally distinct xanthene-based dye with different spectral characteristics and historically lower photostability . Cy3 is widely established as one of the most utilized fluorophores for fluorescence microscopy and imaging, detectable by a broad range of standard instruments, imagers, and microscopes [1]. The high extinction coefficient of Cy3 enables visual detection on gels and in solution without specialized equipment [2].

Fluorescence spectroscopy Multiplex imaging Cyanine dyes

PEG3 Linker Spatial Accessibility: Optimized Reach vs. Shorter or Longer PEG Analogs

The PEG3 (triethylene glycol) linker in Cy3-PEG3-Azide provides an extended spatial separation of approximately 13–15 Å between the Cy3 fluorophore and the reactive azide group. This spacing mitigates steric hindrance that could otherwise impede the azide's approach to alkyne or DBCO moieties buried within protein tertiary structures or embedded in densely functionalized surfaces [1]. While PEG-free Cy3-Azide offers minimal separation (~0 Å) and PEG4/PEG6 analogs provide longer reach, the PEG3 configuration balances adequate spatial accessibility against the risk of excessive linker flexibility that can complicate conjugate characterization or promote non-specific hydrophobic interactions .

Steric accessibility PEG linker optimization Bioconjugation efficiency

Optimal Application Scenarios for Cy3-PEG3-Azide Based on Quantitative Performance Differentiation


High-Sensitivity Fluorescence Imaging of Low-Abundance Protein Targets

In experiments where target protein abundance is limiting—such as single-molecule imaging, low-copy-number receptor tracking, or detection of scarce post-translational modifications—the 2.1-fold higher quantum yield of Cy3-PEG3-Azide (0.31) relative to Sulfo-Cy3-Azide (0.15) provides proportionally greater fluorescence signal per labeled molecule . This brightness advantage reduces the minimum detectable target concentration, enabling visualization of sparse biomolecular events that would fall below the detection threshold with lower-quantum-yield alternatives. The aqueous compatibility conferred by the PEG3 spacer further ensures that labeling can be performed under mild buffer conditions that preserve native protein conformation, a critical requirement for maintaining epitope integrity in antibody-based detection workflows .

Flexible Click Chemistry Workflows Requiring Both Copper-Catalyzed and Copper-Free Conjugation

Laboratories that routinely alternate between in vitro CuAAC labeling (optimal for purified oligonucleotides, synthetic substrates, and fixed specimens where copper catalysis achieves fastest kinetics) and SPAAC labeling (required for live-cell surface labeling and copper-sensitive in vivo applications) benefit from the dual compatibility of Cy3-PEG3-Azide. A single reagent inventory supports both conjugation modalities, eliminating the procurement and storage overhead of maintaining separate azide-functionalized and DBCO-functionalized Cy3 dyes. The SPAAC pathway with DBCO-modified targets proceeds to completion in under one hour under catalyst-free physiological conditions, while CuAAC reactions with terminal alkynes achieve rate constants of 10–100 M⁻¹s⁻¹ with optimized copper-ligand systems [1].

Conjugation to Sterically Hindered Biomolecules in Aqueous Media

When labeling biomacromolecules where the alkyne or DBCO modification site is partially occluded by tertiary structure—such as the interior face of multimeric protein complexes, nucleic acids bound within ribonucleoprotein assemblies, or functional groups recessed within nanoparticle surface coatings—the PEG3 spacer of Cy3-PEG3-Azide provides the spatial extension necessary for the azide moiety to access the conjugation site . This steric accessibility advantage is absent in PEG-free Cy3-Azide, which can fail to react efficiently with buried targets due to the bulky cyanine fluorophore blocking approach to the reactive handle. The aqueous solubility of the PEG3-containing reagent further enables labeling in physiological buffers without the protein-denaturing effects of organic co-solvents .

Multiplex Fluorescence Assays Utilizing Standard Cy3/TRITC Optical Filter Sets

In multiplexed experimental designs where Cy3 serves as one channel among several fluorophores (e.g., alongside FITC/Alexa Fluor 488, Cy5/Alexa Fluor 647), the precise spectral alignment of Cy3-PEG3-Azide (Ex/Em: 555/570 nm) with widely available TRITC and Cy3 filter cubes ensures compatibility with existing fluorescence microscopes, plate readers, and flow cytometers without requiring instrument reconfiguration . The high extinction coefficient (150,000 M⁻¹cm⁻¹) provides robust signal intensity even at low labeling densities, while the established Cy3 spectral profile minimizes crosstalk with adjacent channels when paired with standard green-emitting (FITC) and far-red-emitting (Cy5) dyes .

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